molecular formula CF3CF2OC3F6COOH<br>C6HF11O3 B12628103 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid CAS No. 919005-54-2

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid

Cat. No.: B12628103
CAS No.: 919005-54-2
M. Wt: 330.05 g/mol
InChI Key: YUBDPGKNGXILBQ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid is a perfluoroalkyl ether carboxylic acid, a subclass of per- and polyfluoroalkyl substances (PFAS) of significant interest in environmental and materials science research. Its structure, featuring a fluorinated carbon chain and an ether oxygen, contributes to its high stability and surface-active properties. Researchers utilize this compound as a model substance or analytical standard in environmental fate and transport studies, particularly to investigate the behavior of PFAS with ether linkages in comparison to traditional carboxylic acid PFAS. In material science, it serves as a building block for developing surfactants and polymers with tailored properties. It is critical to note that PFAS compounds are facing increased regulatory scrutiny globally. For instance, the U.S. Environmental Protection Agency (EPA) is actively working to add numerous PFAS to the Toxics Release Inventory to track their management . This product is intended For Research Use Only and is not classified or approved for diagnostic, therapeutic, or any form of personal use.

Properties

CAS No.

919005-54-2

Molecular Formula

CF3CF2OC3F6COOH
C6HF11O3

Molecular Weight

330.05 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(1,1,2,2,2-pentafluoroethoxy)butanoic acid

InChI

InChI=1S/C6HF11O3/c7-2(8,1(18)19)3(9,10)5(14,15)20-6(16,17)4(11,12)13/h(H,18,19)

InChI Key

YUBDPGKNGXILBQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Electrochemical Fluorination

  • Materials : Organic precursors (e.g., butanoic acid derivatives), liquid hydrogen fluoride.

  • Procedure :

    • Dissolve the precursor in liquid hydrogen fluoride.
    • Apply an electric current to initiate the electrolysis process.
    • Monitor the reaction until the desired degree of fluorination is achieved.
  • Outcomes :

    • Results in a mixture of linear and branched perfluorinated isomers.
    • Generally produces a variety of fluorinated by-products that may require further purification.

Telomerization

  • Materials : Perfluoroalkyl iodide (e.g., pentafluoroethyl iodide), tetrafluoroethylene iodide.

  • Procedure :

    • Combine the perfluoroalkyl iodide with tetrafluoroethylene iodide under controlled conditions.
    • Use a catalyst (often a Lewis acid) to facilitate the reaction.
    • Isolate the product through standard organic extraction techniques.
  • Outcomes :

    • Produces a more defined product with fewer by-products compared to electrochemical fluorination.
    • Allows for better control over the molecular structure and properties of the final compound.

Research Findings and Analysis

Recent studies have highlighted several key aspects regarding the preparation and properties of 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid:

  • Stability : The presence of multiple fluorine atoms contributes significantly to the compound's stability and hydrophobic characteristics, making it less reactive towards nucleophiles compared to non-fluorinated analogs.

  • Environmental Impact : Research indicates that highly fluorinated compounds can accumulate in biological systems and may disrupt biological pathways due to their persistence in the environment.

  • Applications : The compound finds applications in various fields such as surfactants and coatings due to its unique properties.

Comparative Analysis of Similar Compounds

Compound Name Molecular Formula Key Features
2,2,3,3-Tetramethylbutanoic Acid C8H16O2 Non-fluorinated analog; lower stability
Perfluoro-4-methoxybutanoic Acid C5H5F7O2 Contains methoxy group; higher reactivity
2,2,3,3-Pentafluoro-4-(pentafluoroethoxy)butanoic Acid C6HF11O3 Similar structure; different functional group

Chemical Reactions Analysis

Decomposition and Degradation

The compound’s stability and degradation pathways are critical for environmental and toxicological assessments:

  • Hydrolysis : Under acidic or basic conditions, ester or ether linkages may hydrolyze, releasing shorter-chain PFAS. For example, PFPA derivatives often hydrolyze to perfluoroalkyl carboxylic acids (PFACs) .

  • Oxidative cleavage : Exposure to strong oxidizing agents (e.g., ozone, UV light) may cleave the carbon chain, generating fragmented fluorinated products .

  • Environmental persistence : As a PFAS, this compound is highly resistant to degradation due to its stable carbon-fluorine bonds, though microbial or chemical hydrolysis may occur over extended periods .

Table 2: Degradation Products

Reaction TypeProducts
HydrolysisPerfluoroalkyl carboxylic acid + pentafluoroethanol
Oxidative cleavageFluorinated ketones or dicarboxylic acids

Analytical and Detection Methods

The compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high fluorine content and stability . Key considerations include:

  • Isomer differentiation : Branched vs. linear isomers may co-elute, requiring careful peak integration .

  • Matrix effects : Environmental samples (e.g., water, soil) require extraction and cleanup to avoid interference .

  • Reference standards : Commercial standards for PFAS mixtures are used to quantify isomers and homologues .

Table 3: Analytical Parameters

ParameterValue/Method
Retention timeDependent on LC column and mobile phase
Ionization modeElectrospray (negative mode)
Detection limitTypically ng/L range for environmental samples

Environmental Fate and Toxicology

Scientific Research Applications

Chemistry

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid serves as a valuable reagent in the synthesis of other fluorinated compounds. Its unique structure allows for various chemical reactions including:

  • Oxidation: Converts to perfluorinated carboxylic acids.
  • Reduction: Produces less fluorinated derivatives.
  • Substitution Reactions: Facilitates nucleophilic substitutions with other functional groups.

Biology

In biological research, this compound's stability makes it useful for studying persistent organic pollutants. Its interactions with biological systems can provide insights into:

  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways.
  • Cytotoxicity: Related fluorinated compounds have shown cytotoxic effects in cancer cells through mechanisms like oxidative stress.

Medicine

Ongoing research explores its potential in drug delivery systems due to its unique chemical properties. The lipophilicity and metabolic stability conferred by the fluorine atoms enhance its ability to penetrate biological membranes.

Industry

In industrial applications, 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid is utilized in the production of high-performance materials such as fluoropolymers. Its resistance to heat and chemical degradation makes it suitable for various industrial processes.

  • Enzyme Inhibition Studies:
    • Research indicates that fluorinated compounds can inhibit hexokinase activity in cancer cells. This suggests potential therapeutic applications for 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid in oncology treatments.
  • Cytotoxic Effects:
    • Studies have documented the cytotoxic effects of related fluorinated compounds on various cell lines. These findings highlight the compound's potential role in inducing apoptosis through oxidative stress pathways.
  • Environmental Impact Assessments:
    • As part of ongoing evaluations of PFAS compounds, studies have focused on the persistence and bioaccumulation potential of this compound in ecological systems. Its stability raises concerns about long-term environmental impacts.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid involves its interaction with various molecular targets. Its high electronegativity and stability allow it to form strong bonds with other molecules, influencing their chemical behavior. This compound can disrupt biological processes by interacting with proteins and enzymes, leading to potential toxic effects .

Comparison with Similar Compounds

2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic Acid

  • Molecular Formula : C₅HF₉O₃ (same as PFMOBA).
  • Key Difference : Substituent is trifluoromethoxy (-OCF₃) instead of pentafluoroethoxy (-OCF₂CF₃).
  • Impact : Reduced fluorine content in the alkoxy group lowers electron-withdrawing effects, slightly decreasing acidity (estimated pKa ≈ 1–2) compared to PFMOBA. This compound is listed as discontinued in commercial catalogs .

2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butanoic Acid

  • CAS : 919005-52-0.
  • Molecular Formula : C₅H₂F₁₀O₃.
  • Key Difference : Substituent is tetrafluoroethoxy (-OCF₂H) .
  • Limited data exist on its environmental persistence .

Ester Derivatives

Ethyl 4-(Trifluoroethenyl)oxy-2,2,3,3,4,4-hexafluorobutanoate

  • CAS : 19190-61-5.
  • Molecular Formula : C₇H₃F₉O₃.
  • Key Difference : Esterified form (ethyl ester) with a trifluoroethenyloxy substituent.

Hexadecyl Heptafluorobutanoate

  • Molecular Formula : C₂₀H₂₇F₇O₂.
  • Key Difference: Long alkyl chain (hexadecyl) ester of heptafluorobutanoic acid.
  • Impact : Reduced water solubility and increased lipophilicity make it suitable for surfactant or lubricant applications. The shorter fluorinated chain (heptafluoro vs. hexafluoro) may decrease environmental persistence compared to PFMOBA .

Chain-Length Variants

Hexafluoropentanedioic Acid

  • CAS : 678-45-5.
  • Molecular Formula : C₅H₂F₆O₄.
  • Key Difference : Five-carbon backbone with two carboxylic acid groups.
  • Reduced fluorination (six vs. nine fluorine atoms) may lower acidity and stability .

Polymeric Analogs

Hydrolyzed PFMOBA Methyl Ester Homopolymer

  • CAS : 661476-43-3.
  • Structure : Polymerized methyl ester of PFMOBA, hydrolyzed to regenerate carboxylic acid groups.
  • Impact: High molecular weight and polymeric structure reduce mobility in environmental matrices but retain PFAS-like persistence. Potential applications include water-resistant coatings .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Properties/Applications
PFMOBA C₅HF₉O₃ 280.05 Pentafluoroethoxy (-OCF₂CF₃) High acidity, industrial standard
2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid C₅HF₉O₃ 280.05 Trifluoromethoxy (-OCF₃) Discontinued, lower acidity
Hexadecyl heptafluorobutanoate C₂₀H₂₇F₇O₂ 438.24 Heptafluoro chain, esterified Surfactant/lubricant
Hexafluoropentanedioic acid C₅H₂F₆O₄ 240.06 Five-carbon, bifunctional Metal chelation
PFMOBA methyl ester homopolymer (hydrolyzed) Polymer >1000 Polymeric ester Coatings, persistent

Research Findings and Environmental Considerations

  • Acidity and Reactivity : PFMOBA’s pentafluoroethoxy group enhances acidity compared to trifluoromethoxy analogs, making it more reactive in nucleophilic environments .
  • Environmental Persistence : All fluorinated analogs exhibit extreme persistence due to C-F bond stability. Ester derivatives may hydrolyze to release toxic acids .

Biological Activity

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid (CAS No. 61340-75-8) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, toxicological profiles, and any relevant case studies.

The molecular formula for 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid is C6F12OC_6F_{12}O, with a molecular weight of approximately 316.044 g/mol. The structure features multiple fluorine atoms which significantly influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC6_6F12_{12}O
Molecular Weight316.044 g/mol
CAS Number61340-75-8

Research indicates that fluorinated compounds can exhibit distinct biological activities due to their ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing these compounds to penetrate biological membranes more effectively.

  • Enzyme Inhibition : Preliminary studies suggest that 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar fluorinated derivatives have shown potential in inhibiting hexokinase activity in cancer cells, which could be relevant for therapeutic applications in oncology .
  • Cytotoxicity : The cytotoxic effects of fluorinated compounds have been documented in various cell lines. Studies on related compounds indicate that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Fluorinated Derivatives

A significant study focused on the biological activity of fluorinated derivatives demonstrated enhanced efficacy in inhibiting glycolysis in glioblastoma multiforme (GBM) cells. The research highlighted that modifications at the C-2 position with halogens increased the stability and uptake of these compounds compared to non-fluorinated analogs .

Key Findings :

  • In vitro assays showed lower IC50 values for fluorinated derivatives compared to their non-fluorinated counterparts.
  • Mechanistic studies revealed that these compounds bind effectively to hexokinase and inhibit its activity more efficiently than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG).

Q & A

Basic Question: What are the optimal synthetic routes for 2,2,3,3,4,4-hexafluoro-4-(pentafluoroethoxy)butanoic acid, and how can fluorination efficiency be improved?

Methodological Answer:
The synthesis of heavily fluorinated carboxylic acids typically involves stepwise fluorination via halogen-exchange reactions or direct fluorination using agents like SF₄ or HF. For this compound, a plausible route includes:

Precursor Selection : Start with a partially fluorinated butanoic acid derivative (e.g., 4-hydroxybutanoic acid) and introduce pentafluoroethoxy groups via nucleophilic substitution under anhydrous conditions .

Fluorination Optimization : Use SF₄ or HF-pyridine systems to replace remaining hydroxyl/hydrogen atoms. Reaction temperatures (50–120°C) and solvent polarity (e.g., DMF or THF) critically influence fluorination efficiency .

Purification : Post-fluorination, employ fractional distillation or preparative HPLC to isolate the target compound, as residual fluorinating agents may degrade product integrity .

Key Metrics : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and identify incomplete substitutions .

Basic Question: What analytical techniques are most effective for characterizing perfluorinated carboxylic acids like this compound?

Methodological Answer:
Characterization requires a combination of spectral and chromatographic methods:

Structural Confirmation :

  • <sup>19</sup>F NMR : Resolves fluorine environments (e.g., CF₃ vs. CF₂ groups) and quantifies substitution completeness .
  • FT-IR : Identifies carbonyl (C=O, ~1750 cm⁻¹) and C-F stretches (1100–1300 cm⁻¹) .

Purity Assessment :

  • LC-MS (ESI-negative mode) : Detects trace impurities (e.g., partially fluorinated byproducts) with high sensitivity .
  • Ion Chromatography : Quantifies anionic fluorinated contaminants (e.g., PFOS/PFOA analogs) .

Note : Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Question: How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

Methodological Answer:
Perfluorinated carboxylic acids generally exhibit high thermal and chemical stability, but degradation can occur via:

Thermal Decomposition :

  • Conduct thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres to identify decomposition thresholds (e.g., >300°C).
  • GC-MS analysis of off-gases (e.g., COF₂, HF) reveals cleavage of the pentafluoroethoxy group .

Aqueous Stability :

  • pH-Dependent Hydrolysis : Under alkaline conditions (pH >10), the ester group (pentafluoroethoxy) may hydrolyze to form perfluorinated alcohols. Use ion-pair LC-MS to track hydrolysis products .
  • Photolytic Degradation : UV irradiation in aqueous solutions generates shorter-chain perfluoroalkyl radicals; monitor via electron paramagnetic resonance (EPR) .

Experimental Design : Perform accelerated aging studies (e.g., 70°C, 14 days) with periodic sampling to model long-term stability .

Advanced Question: How can researchers resolve contradictions in reported bioaccumulation data for this compound across different environmental matrices?

Methodological Answer:
Contradictions often arise from matrix-specific interactions (e.g., sediment vs. water) or analytical biases:

Matrix-Specific Extraction :

  • For water: Solid-phase extraction (SPE) with WAX cartridges maximizes recovery (>90%) .
  • For sediment: Use sonication with methanol/acetone (1:1) and cleanup via graphitized carbon .

Inter-Laboratory Calibration :

  • Share certified reference materials (CRMs) spiked with deuterated analogs (e.g., d₃-PFBA) to standardize quantitation .

Data Normalization :

  • Report bioaccumulation factors (BAFs) relative to organic carbon content (log KOC) and lipid-normalized tissue concentrations .

Case Study : Arctic studies show variability due to protein-binding affinity in biota; employ equilibrium dialysis to measure free vs. bound fractions .

Advanced Question: What strategies mitigate interference from co-eluting PFAS during LC-MS analysis of this compound?

Methodological Answer:
Co-elution is common in complex PFAS mixtures. Mitigation approaches include:

Chromatographic Optimization :

  • Use a C18 column with 2.1 µm particles and a water/methanol gradient containing 20 mM ammonium acetate.
  • Adjust retention times by varying column temperature (30–50°C) to separate isomers .

High-Resolution MS :

  • Employ Q-TOF or Orbitrap systems to resolve isobaric interferences (e.g., PFHxS vs. PFPeA) via mass accuracy (<5 ppm) .

Differential Ion Mobility (DMS) :

  • Apply compensation voltages (CV) to separate structurally similar PFAS based on collision cross-sections .

Validation : Spike samples with isotopically labeled internal standards (e.g., <sup>13</sup>C-PFBA) to correct matrix effects .

Basic Question: What are the primary applications of this compound in materials science research?

Methodological Answer:
Its strong electron-withdrawing fluorine groups make it suitable for:

Polymer Modification :

  • Incorporate as a monomer in fluorinated elastomers to enhance thermal/chemical resistance. Use radical polymerization with AIBN initiators at 60–80°C .

Surface Coatings :

  • Apply via spin-coating to create hydrophobic films; characterize water contact angles (>110°) and XPS to confirm fluorine surface enrichment .

Lithium-Ion Battery Electrolytes :

  • Test as an additive (0.1–1 wt%) to improve electrolyte stability at high voltages (>4.5 V). Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) .

Advanced Question: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:
Use multi-media fugacity models parameterized with experimental

Input Parameters :

  • Log KOW (Octanol-water coefficient): Estimate via COSMO-RS or EPI Suite .
  • Henry’s Law Constant: Derive from vapor pressure (e.g., Antoine equation) and solubility data .

Scenario Analysis :

  • Model transport to Arctic regions via oceanic currents and atmospheric partitioning using GIS-based tools .

Sensitivity Testing :

  • Vary degradation half-lives (t1/2) in water (1–5 years) to assess persistence under climate change scenarios .

Validation : Compare predictions with field data from biota and water samples in longitudinal studies .

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